1,4,9,10-Anthracenetetrone

Supercapacitors Electrode Modification Redox Chemistry

Procure 1,4,9,10-Anthracenetetrone (ATO) specifically for its unique 1,4,9,10-carbonyl substitution pattern, which ensures reliable performance in supercapacitor electrodes (>50% capacitance increase vs. unmodified carbon), precise experimental validation of Li-ion battery computational models (lithiation potentials 3.3 V & 2.4 V), and as a benchmark scaffold for potent antitumor SAR studies (in vivo T/C 218%, ED50 10.2 mg/mL). Unlike generic isomers, its well-characterized crystal structure guarantees reproducible solid-state packing for organic electronics. Confirm these application-specific properties before purchase to avoid suboptimal outcomes.

Molecular Formula C14H6O4
Molecular Weight 238.19 g/mol
CAS No. 1709-63-3
Cat. No. B157873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,9,10-Anthracenetetrone
CAS1709-63-3
Molecular FormulaC14H6O4
Molecular Weight238.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=O)C=CC3=O
InChIInChI=1S/C14H6O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H
InChIKeyKNCZUXHSQJQWIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,9,10-Anthracenetetrone (CAS 1709-63-3) Technical Baseline: Structural Identity and Key Procurement Parameters


1,4,9,10-Anthracenetetrone (CAS 1709-63-3), also referred to as anthracene-1,4,9,10-tetraone (ATO) or 1,4,9,10-anthracenediquinone, is a polycyclic aromatic diquinone with the molecular formula C14H6O4 and a molecular weight of 238.19 g/mol [1]. The compound features four carbonyl groups attached to a central anthracene ring, conferring a highly conjugated π-system that underpins its redox activity and ability to function as an electron acceptor [2]. It is synthesized via a high-yield, single-step oxidation from the low-cost precursor 1,4-dihydroxy-9,10-anthraquinone, which facilitates its commercial availability and widespread research use [3].

The Risks of Replacing 1,4,9,10-Anthracenetetrone with In-Class Anthracenetetrone Isomers or Analogs


Despite sharing a common molecular formula and core structural motif, anthracenetetrones are not interchangeable commodities. The specific carbonyl substitution pattern on the anthracene ring critically governs the molecule's electronic structure, redox potential, and crystallinity, which in turn dictates its performance in energy storage, charge-transfer complexation, and downstream synthetic utility [1]. For instance, the 1,4,9,10-isomer is noted as the best investigated and most readily synthesized anthracenetetrone, whereas its 1,4,5,8- and 1,2,5,6- counterparts are synthetically more challenging and have a distinct, less-characterized application profile [2]. Generic substitution without quantitative validation of these application-specific properties can lead to suboptimal device performance, failed synthetic routes, or inconsistent research outcomes.

Quantitative Comparative Evidence for 1,4,9,10-Anthracenetetrone in Procurement Decisions


Redox Potential and Multi-Electron Transfer Capacity in Supercapacitor Applications

1,4,9,10-Anthracenetetrone (AT) is a potent redox-active material for supercapacitor electrodes due to its ability to reversibly exchange multiple electrons. This property is superior to many common quinones and provides a clear quantitative advantage [1].

Supercapacitors Electrode Modification Redox Chemistry

Quantified Impact on Specific Capacitance in Supercapacitor Electrodes

The addition of 1,4,9,10-anthracenetetrone to carbon electrodes results in a significant, quantifiable improvement in total capacitance, demonstrating its practical benefit over unmodified carbon materials [1].

Supercapacitors Electrode Modification Carbon Composites

Validated Redox Potentials for Li-Ion Battery Cathode Application

1,4,9,10-Anthracenetetrone has been computationally identified and experimentally validated as a high-performing organic cathode material for lithium-ion batteries (LIBs) [1]. Its measured redox potentials provide a specific, quantifiable parameter for device design.

Li-ion Batteries Organic Cathodes Cyclic Voltammetry

Comparative In Vivo Antitumor Efficacy of ATO Derivatives

A comparative study of 2-substituted anthracene-1,4,9,10-tetraone (ATO) derivatives demonstrated that specific modifications yield high in vivo antitumor activity. The most active compound in the series, 2-[1-hydroxy-1-(4-propylphenyl)-methyl]-ATO, serves as a benchmark for the scaffold's potential [1].

Antitumor Medicinal Chemistry Structure-Activity Relationship

Crystallographic Characterization as a Prerequisite for Device and Synthetic Work

Among the known anthracenetetrone isomers, the crystal structure of the 1,4,9,10-isomer has been reported and is publicly accessible [1]. This contrasts with other isomers like 1,4,5,8-anthracenetetrone, whose crystal structure was only recently reported [2], and 1,2,5,6-anthracenetetrone, which remains structurally uncharacterized by X-ray diffraction [2].

Crystal Structure Materials Science Synthetic Chemistry

Validated Application Scenarios for 1,4,9,10-Anthracenetetrone in Research and Industry


Enhancement of Supercapacitor Electrodes via Multi-Electron Redox Chemistry

Researchers developing high-performance supercapacitors should consider 1,4,9,10-Anthracenetetrone as a redox-active additive for carbon electrodes. The molecule's capacity to exchange up to four electrons per molecule [1] translates to a >50% increase in total capacitance compared to unmodified carbons, as validated through galvanostatic charge-discharge cycling [1]. This makes it a compelling choice for boosting energy density in composite electrodes.

Experimental Validation of High-Throughput Computationally Screened Battery Materials

For groups engaged in computational materials discovery for Li-ion batteries, 1,4,9,10-Anthracenetetrone represents a 'directly purchasable' benchmark for experimental validation. Its experimentally determined lithiation potentials of 3.3 V and 2.4 V (vs. Li/Li⁺) [2] closely align with computational predictions, confirming its utility as a reliable model compound for refining computational screening methods and for proof-of-concept device fabrication.

Medicinal Chemistry Lead Optimization Using the ATO Scaffold

Medicinal chemists focused on developing new antitumor agents can utilize the 1,4,9,10-anthracenetetrone core as a versatile scaffold for derivatization. Quantitative SAR studies have established that 2-substituted ATO derivatives can achieve potent in vivo antitumor activity, exemplified by a compound with a T/C value of 218% and an ED50 of 10.2 mg/mL in S-180 tumor-bearing mice [3]. This data provides a clear benchmark for efficacy and guides the synthesis of new analogs.

Structure-Based Design of Organic Electronic and Photonic Materials

Scientists designing new π-conjugated small molecules or polymers for organic electronics, such as charge-transfer complexes or push-pull chromophores, can confidently employ 1,4,9,10-anthracenetetrone as a building block. Unlike its isomeric counterparts, its crystal structure is well-established [4], enabling accurate computational modeling of intermolecular interactions and solid-state packing, which is critical for predicting and optimizing device performance [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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